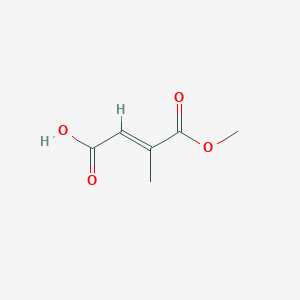
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane: is an organoboron compound with the molecular formula C7H13BO2. It is characterized by a boron atom incorporated into a dioxaborinane ring structure, which includes an ethenyl group and two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-bromo-2-methylpropene with triethyl borate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the boron-containing group, forming the desired dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Ethyl-substituted dioxaborinane.
Substitution: Halogenated dioxaborinane derivatives.
Aplicaciones Científicas De Investigación
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in creating boron-containing polymers and materials with unique electronic properties.
Biological Studies: It serves as a precursor for boron-containing compounds used in boron neutron capture therapy (BNCT) for cancer treatment
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst. This process is facilitated by the presence of a base, which activates the boron reagent and enhances its reactivity. The palladium catalyst then undergoes oxidative addition and reductive elimination steps to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-5,5-dimethyl-1,3-dioxane: Similar in structure but lacks the boron atom, making it less reactive in certain organic transformations.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Contains a phenyl group instead of an ethenyl group, leading to different reactivity and applications.
Uniqueness
2-Ethenyl-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its ethenyl group, which provides additional reactivity in organic synthesis, particularly in cross-coupling reactions. Its boron-containing structure also makes it valuable for applications in materials science and medical research .
Propiedades
IUPAC Name |
2-ethenyl-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2/c1-4-8-9-5-7(2,3)6-10-8/h4H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFZCBYAZXTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B8266706.png)


![2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8266757.png)

![4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B8266767.png)


